2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide
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Overview
Description
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a hydroxynaphthyl group, and a methylpropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxynaphthalene, 2-chloroacetyl chloride, and isobutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(7-hydroxynaphthalen-1-yl)acetamide: Lacks the methylpropyl group.
N-(7-Hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide: Lacks the chloro group.
2-Chloro-N-(naphthalen-1-yl)-N-(2-methylpropyl)acetamide: Lacks the hydroxyl group.
Uniqueness
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide is unique due to the presence of all three functional groups (chloro, hydroxynaphthyl, and methylpropyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11(2)10-18(16(20)9-17)15-5-3-4-12-6-7-13(19)8-14(12)15/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWYYCVJOPXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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